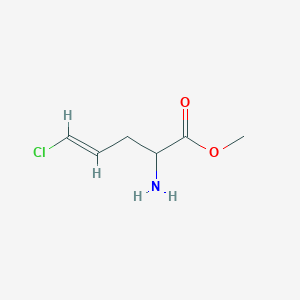

Methyl 2-amino-5-chloropent-4-enoate

Description

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

methyl (E)-2-amino-5-chloropent-4-enoate |

InChI |

InChI=1S/C6H10ClNO2/c1-10-6(9)5(8)3-2-4-7/h2,4-5H,3,8H2,1H3/b4-2+ |

InChI Key |

VIOFRHULLWFMMR-DUXPYHPUSA-N |

Isomeric SMILES |

COC(=O)C(C/C=C/Cl)N |

Canonical SMILES |

COC(=O)C(CC=CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropent-4-enoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloropent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives such as 2-amino-5-chloropent-4-en-2-one.

Reduction: Amine derivatives like 2-amino-5-chloropentan-1-ol.

Substitution: Substituted derivatives such as 2-amino-5-azidopent-4-enoate.

Scientific Research Applications

Methyl 2-amino-5-chloropent-4-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-chloropent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

- Methyl Shikimate: A cyclic methyl ester with hydroxyl and carboxyl groups (). Unlike Methyl 2-amino-5-chloropent-4-enoate, it lacks amino and chloro substituents. Its characterization via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HPLC (Figure 5, ) suggests analogous methods could be applied to the target compound.

- Their structural complexity contrasts with the linear, unsaturated backbone of this compound.

- trans-13-Octadecenoic Acid Methyl Ester and Ethyl Linolenate: Long-chain fatty acid esters () with unsaturated alkyl chains. These lack the amino and chloro groups, limiting direct reactivity comparisons.

Analytical Techniques

- Spectroscopy: $ ^1 \text{H NMR} $ and $ ^{13} \text{C NMR} $ () would help identify the amino, chloro, and ester groups in this compound. The chlorine atom’s electronegativity may deshield nearby protons, as seen in halogenated terpenes ().

- Chromatography: HPLC () and GC-MS () methods used for methyl esters could separate and quantify the compound, though retention times would differ due to polar amino/chloro groups.

3. Data Limitations and Research Gaps The provided evidence lacks direct information on this compound, necessitating extrapolation from analogs. Key gaps include:

- Experimental data (e.g., melting points, solubility, spectral peaks).

- Synthetic pathways for introducing amino and chloro groups into unsaturated esters.

- Biological or catalytic applications specific to this compound.

4. Conclusion While this compound shares ester functionality with compounds like methyl shikimate or diterpene esters (–5), its unique amino and chloro substituents suggest distinct reactivity and applications. Further experimental studies are required to validate these hypotheses and expand the compound’s utility in synthetic and pharmaceutical contexts.

Biological Activity

Methyl 2-amino-5-chloropent-4-enoate is a compound of interest in organic synthesis and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a chlorine atom, which contribute to its reactivity and biological interactions. The molecular formula is , with a structure that allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the chlorine atom may participate in halogen bonding. These interactions can modulate enzyme activity and influence various biological pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways that may include oxidative stress modulation and disruption of metabolic processes .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CT26 (Colon Cancer) | TBD | |

| L-2-amino-4-chloropent-4-enoic acid | HeLa (Cervical) | TBD | |

| Ethyl 2-amino-4-chloropent-4-enoate | MCF7 (Breast) | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity. The interaction with bacterial enzymes could be a contributing factor to its effectiveness.

Case Studies

Case Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of this compound, researchers utilized the WST-1 assay to evaluate its efficacy against murine colon cancer cell line CT26. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Future Directions

Research on this compound is still in its early stages, but its unique chemical structure offers numerous opportunities for further exploration:

- Synthetic Modifications : Developing derivatives with enhanced biological activity through structural modifications.

- Mechanistic Studies : Investigating the precise mechanisms through which it exerts its biological effects.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.